molecular formula C17H19N5O3S B2569003 N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 886904-19-4

N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2569003
CAS No.: 886904-19-4
M. Wt: 373.43
InChI Key: HICBPDFQWTZRJP-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2-methylphenyl group linked to a modified purine core (1,3,9-trimethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl) via a sulfanyl bridge.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10-7-5-6-8-11(10)18-12(23)9-26-16-19-13-14(20(16)2)21(3)17(25)22(4)15(13)24/h5-8H,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICBPDFQWTZRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of sulfanylacetamides. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological activity based on diverse research findings.

The compound's molecular structure and characteristics are critical for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight421.9 g/mol
Molecular FormulaC18H20N5O3S
LogP2.6393
Polar Surface Area66.491 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily mediated through its interaction with various biological targets such as enzymes and receptors. The presence of the trimethylated purine ring suggests potential interactions with adenosine receptors, which are known to play significant roles in various physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • A study on related sulfanylacetamides demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Viability Assays : In vitro studies showed that derivatives of this compound inhibited the proliferation of various cancer cell lines. For example:
    • Compounds with similar structures reduced cell viability in breast and lung cancer cell lines by up to 50% at concentrations of 100 µM .
  • Mechanistic Insights : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and inhibition of cell cycle progression. This was evidenced by increased levels of pro-apoptotic markers in treated cells.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of compounds related to this compound on isolated rat brain synaptosomes. The results indicated that certain derivatives showed lower neurotoxicity compared to caffeine and maintained synaptosomal viability at higher concentrations (up to 100 µM) .

Case Study 2: Inhibition of Enzymatic Activity

The compound was also tested for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The results showed that specific derivatives effectively inhibited MAO-B activity by approximately 40%, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide Moieties

A comparison of key structural and functional attributes with related compounds is summarized below:

Compound Structural Features Key Differences Reported Applications References
N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide Purine core with methyl substitutions; sulfanyl-acetamide linker. Unique purine scaffold with 1,3,9-trimethyl and 2,6-dioxo groups. Hypothesized enzyme inhibition (kinases, PDEs).
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Sulfamoyl group; tetrahydrofuran ring. Lacks purine core; includes sulfamoyl instead of sulfanyl linker. Synthetic intermediate for sulfonamide-based therapeutics.
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Hexan-2-yl backbone with acetamido and phenoxy groups. Peptide-like backbone vs. purine core; phenoxy instead of sulfanyl linker. Antimicrobial or antiviral candidates (structural similarity to protease inhibitors).
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide with diethylphenyl and methoxymethyl groups. Chlorine substitution; agricultural focus vs. medicinal purine derivatives. Herbicide targeting plant acetyl-CoA carboxylase.

Key Observations :

  • Purine Core vs. Non-Purine Scaffolds: The target compound’s purine system distinguishes it from sulfonamides (e.g., ) or peptide-like acetamides (e.g., ). Purine derivatives often exhibit higher affinity for nucleotide-binding enzymes.
  • Sulfanyl Linker: The sulfanyl (-S-) bridge in the target compound may confer redox sensitivity compared to sulfonamides (e.g., ) or ether-linked phenoxy groups (e.g., ).
  • Agricultural vs.

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